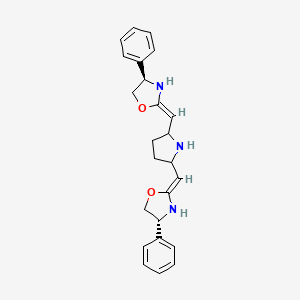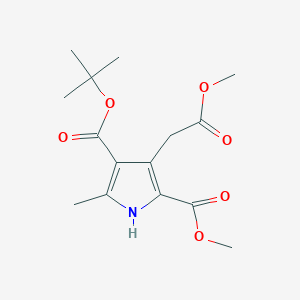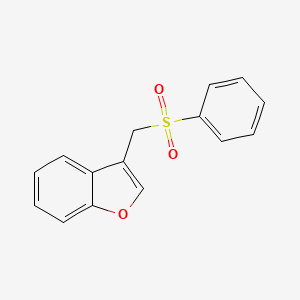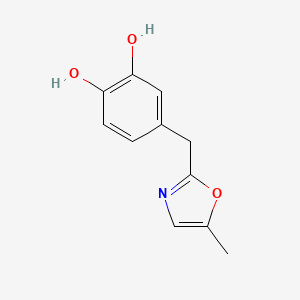![molecular formula C7H6N2 B12885850 6H-pyrrolo[3,4-b]pyridine](/img/structure/B12885850.png)
6H-pyrrolo[3,4-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-pyrrolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is part of a broader class of heterocycles known for their significant roles in medicinal chemistry and organic synthesis due to their unique structural and electronic properties .
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6H-pyrrolo[3,4-b]pyridine involves a three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile. This reaction is typically base-promoted and can be carried out under mild conditions . Another method involves the use of β-enamino imide, aromatic aldehydes, and cyclic diketones such as dimedone and cyclohexane-1,3-dione .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective processes. For instance, a method starting from dipicolinic acid involves dehydration, ammonolysis, cyclization, pyridine ring hydrogenation, imide reduction, chiral separation, amino amidation, deamination, hydrogenation debenzylation, and deamidation . These steps are designed to ensure high yield and purity, making the process suitable for large-scale production.
化学反应分析
Types of Reactions
6H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or amines .
科学研究应用
6H-pyrrolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This interaction can disrupt various biological processes, leading to therapeutic effects .
相似化合物的比较
6H-pyrrolo[3,4-b]pyridine can be compared with other similar compounds such as:
1H-pyrazolo[3,4-b]pyridine: This compound has a similar fused ring structure but differs in the position of the nitrogen atoms.
Pyrrolo[1,2-a]pyrazine: This compound has a different arrangement of the pyrrole and pyrazine rings.
Uniqueness
The uniqueness of this compound lies in its specific ring structure and electronic properties, which confer distinct reactivity and biological activity compared to other similar compounds .
属性
分子式 |
C7H6N2 |
|---|---|
分子量 |
118.14 g/mol |
IUPAC 名称 |
6H-pyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H6N2/c1-2-6-4-8-5-7(6)9-3-1/h1-5,8H |
InChI 键 |
DZTRFRMZYKJDEC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CNC=C2N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



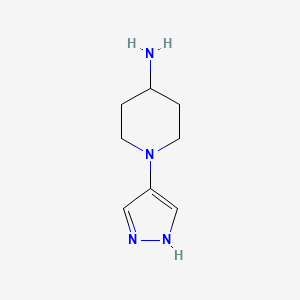
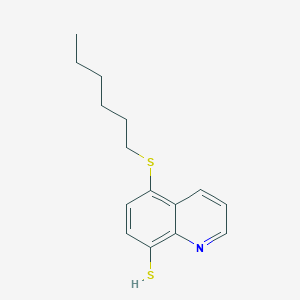
![2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan](/img/structure/B12885806.png)
![2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran](/img/structure/B12885810.png)

![4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B12885821.png)

![3-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885827.png)
